methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
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Overview
Description
Methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, esterification, and protection/deprotection steps. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Ethyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Propyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Properties
IUPAC Name |
methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O8/c1-23(2,3)33-22(29)24-18(21(28)30-4)15-16-5-7-17(8-6-16)32-14-13-31-12-11-25-19(26)9-10-20(25)27/h5-10,18H,11-15H2,1-4H3,(H,24,29)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOMSQILIWGXLH-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCN2C(=O)C=CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCN2C(=O)C=CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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